W36017 (CAS 21236-54-4), chemically designated as 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide and commonly referred to as dimethyl lidocaine, is a highly characterized acetamide derivative and a critical reference standard in pharmaceutical manufacturing[1]. Structurally distinguished by its dimethylamino moiety—as opposed to the bulkier diethylamino group found in its parent active pharmaceutical ingredient (API), lidocaine—this compound exhibits a precise pKa of 7.4. In industrial and laboratory procurement, W36017 is primarily sourced as an analytical impurity standard for stringent quality control workflows and as a high-value structural analog in structure-activity relationship (SAR) studies targeting sodium channel modulation and pharmacokinetic optimization.
Substituting W36017 with generic local anesthetics or crude API mixtures fundamentally compromises both regulatory analytical workflows and precision pharmacological modeling. In quality control environments, W36017 serves as a specific, structurally distinct impurity standard; using alternative analogs like monoethylglycinexylidide (MEGX) or bulk lidocaine fails to provide the exact retention time and mass spectrometric signature required for pharmacopeial compliance [1]. Furthermore, in SAR studies, the specific dimethylamino substitution dictates a distinct pKa (7.4) and reduced lipophilicity (XLogP3 1.5), meaning that substitution with the diethylamino parent compound drastically alters the ionization state at physiological pH, invalidating comparative membrane permeability and receptor-binding assays .
W36017 features a specific dimethylamino substitution that shifts its acid dissociation constant to a pKa of 7.4, directly aligning with physiological pH . In contrast, the standard clinical benchmark, lidocaine, possesses a diethylamino group resulting in a higher pKa of approximately 7.9. Consequently, at pH 7.4, W36017 exists as approximately 50% unionized free base, whereas lidocaine is only about 24% unionized [1]. This quantitative shift significantly alters the compound's lipid membrane penetration kinetics.
| Evidence Dimension | Acid dissociation constant (pKa) and ionization at pH 7.4 |
| Target Compound Data | W36017: pKa 7.4 (~50% unionized at pH 7.4) |
| Comparator Or Baseline | Lidocaine: pKa ~7.9 (~24% unionized at pH 7.4) |
| Quantified Difference | 26% higher unionized fraction at physiological pH for W36017. |
| Conditions | Aqueous solution at physiological pH (7.4) |
The higher fraction of unionized base at physiological pH enhances rapid membrane penetration, making it a critical selection for SAR studies optimizing onset time in local anesthetics.
The reduction in alkyl chain length from ethyl to methyl groups on the terminal amine significantly reduces the lipophilicity of W36017. Computational and experimental partition coefficient models indicate W36017 has an XLogP3 of 1.5, compared to 2.4 for lidocaine [1]. This nearly one-log-unit reduction in lipophilicity drastically changes the compound's aqueous solubility profile and tissue distribution characteristics, providing a less hydrophobic baseline for formulation compatibility testing.
| Evidence Dimension | Lipophilicity (XLogP3) |
| Target Compound Data | W36017: XLogP3 = 1.5 |
| Comparator Or Baseline | Lidocaine: XLogP3 = 2.4 |
| Quantified Difference | 0.9 log unit reduction in lipophilicity for W36017. |
| Conditions | Standard octanol-water partition coefficient modeling |
Lower lipophilicity alters tissue distribution and clearance rates, providing a distinct pharmacokinetic baseline for drug formulation and metabolite tracking.
As a designated synthesis impurity of lidocaine, W36017 must be chromatographically and spectrometrically distinguished from the parent API and other metabolites like MEGX. W36017 has a precise monoisotopic mass of 206.14 Da, compared to lidocaine's 234.17 Da [1]. This 28 Da difference (corresponding to the loss of two methylene groups) ensures baseline resolution in LC-MS workflows, allowing for parts-per-million (ppm) quantification of W36017 in bulk API batches without signal overlap .
| Evidence Dimension | Monoisotopic Mass / Mass Spectrometric Signature |
| Target Compound Data | W36017: 206.14 Da |
| Comparator Or Baseline | Lidocaine API: 234.17 Da |
| Quantified Difference | 28 Da mass reduction ensuring distinct m/z separation. |
| Conditions | LC-MS analytical workflows for API purity testing |
Precise mass differentiation is essential for regulatory compliance in API manufacturing, enabling accurate quantification of this specific impurity.
The substitution of the diethylamino group with a dimethylamino group in W36017 reduces the steric bulk around the basic nitrogen center [1]. This structural modification alters the spatial interaction with the intracellular binding site of voltage-gated sodium channels. While lidocaine utilizes its bulkier diethyl groups to stabilize the receptor-ligand complex, the reduced steric hindrance of W36017 provides a distinct binding kinetic profile, making it an essential control compound in high-throughput screening assays evaluating novel nerve-blocking agents .
| Evidence Dimension | Steric bulk at the basic nitrogen |
| Target Compound Data | W36017: Dimethylamino group (lower steric hindrance) |
| Comparator Or Baseline | Lidocaine: Diethylamino group (higher steric hindrance) |
| Quantified Difference | Removal of two methyl groups from the terminal amine branches. |
| Conditions | In vitro sodium channel binding models |
The reduced steric hindrance alters receptor binding kinetics, making it a critical structural comparator in neuropharmacological drug discovery.
W36017 is an indispensable reference standard for the analytical testing of lidocaine hydrochloride batches. Its distinct mass and retention profile allow quality control laboratories to accurately quantify dimethyl lidocaine levels via LC-MS or HPLC, ensuring compliance with stringent pharmacopeial purity requirements .
Due to its specific pKa of 7.4, which matches physiological pH, W36017 is heavily utilized in SAR studies aimed at optimizing the onset time and membrane permeability of novel local anesthetics [1]. Researchers use it as a baseline to study how the fraction of unionized free base affects sodium channel blockade efficiency compared to standard APIs.
With its lower lipophilicity (XLogP3 1.5) compared to standard local anesthetics, W36017 serves as a valuable comparative tool in ADME (Absorption, Distribution, Metabolism, and Excretion) assays [1]. It helps researchers map out how reduced hydrophobicity impacts tissue distribution, clearance rates, and formulation stability in aqueous environments.
The dimethylaminoacetamide structure of W36017 acts as a versatile synthetic intermediate [1]. It is procured by medicinal chemists to synthesize advanced biologically active compounds, including novel enzyme inhibitors and next-generation pain management therapeutics, leveraging its reduced steric bulk for downstream functionalization.